molecular formula C22H32O2 B12000074 3-Methoxypregna-3,5-dien-20-one CAS No. 903-03-7

3-Methoxypregna-3,5-dien-20-one

Cat. No.: B12000074
CAS No.: 903-03-7
M. Wt: 328.5 g/mol
InChI Key: NKWZNFOLDIHRJW-UHFFFAOYSA-N
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Description

3-Methoxypregna-3,5-dien-20-one, with the chemical formula C₂₂H₃₂O₂, is a steroid compound. It belongs to the class of pregnane derivatives and contains a methoxy group (–OCH₃) at position 3. This compound has interesting biological properties and has been studied for various applications.

Preparation Methods

Synthetic Routes:

    Chemical Synthesis: The synthesis of 3-Methoxypregna-3,5-dien-20-one involves several steps, including oxidation, cyclization, and methylation. Specific synthetic routes may vary, but a common approach starts from pregnenolone or related precursors.

    Industrial Production: While industrial-scale production methods are not widely documented, researchers have explored efficient synthetic pathways to obtain this compound.

Chemical Reactions Analysis

3-Methoxypregna-3,5-dien-20-one can undergo various reactions:

    Oxidation: Oxidation at specific positions can yield hydroxylated derivatives.

    Reduction: Reduction of the double bond at position 5,16 can lead to different products.

    Substitution: Substitution reactions can modify the side chains. Common reagents include oxidants (e.g., Jones reagent), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., boron trifluoride).

Scientific Research Applications

Chemistry:

    Intermediate: Used as an intermediate in the synthesis of other steroids.

    Functional Group Manipulation: Researchers study its reactivity to understand chemical transformations.

Biology and Medicine:

    Anti-Inflammatory Properties: Investigated for potential anti-inflammatory effects.

    Hormonal Regulation: May impact hormonal pathways.

    Pharmacology: Explored for its pharmacological activities.

Industry:

    Pharmaceuticals: Potential use in drug development.

    Chemical Industry: May serve as a precursor for other compounds.

Comparison with Similar Compounds

Properties

903-03-7

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

1-(3-methoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone

InChI

InChI=1S/C22H32O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,13,17-20H,6-12H2,1-4H3

InChI Key

NKWZNFOLDIHRJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C

Origin of Product

United States

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